4-[(E)-dec-3-enyl]phenol
Description
Overview of Insect Pheromones and Chemical Communication
Chemical ecology is the study of the chemically-mediated interactions between living organisms. frontiersin.org A significant area within this field is the study of semiochemicals, which are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. wikipedia.org Pheromones are a class of semiochemicals used for intraspecific communication, meaning they carry messages between individuals of the same species. nih.gov
This chemical communication is fundamental to the survival and propagation of most insect species. Insects perceive these airborne chemical cues through specialized olfactory receptor neurons, typically housed in sensilla on their antennae. nih.gov The messages conveyed are highly diverse and critical for various life processes.
Pheromones are generally categorized based on the behavioral response they elicit. The primary types include:
Sex Pheromones: Often released by one sex to attract the other for mating. The first insect pheromone to be chemically identified was bombykol, a sex attractant for the silkworm moth, Bombyx mori. slu.se
Trail Pheromones: Used by social insects like ants and termites to mark pathways between the nest and a food source. wikipedia.org These trails allow for efficient foraging and recruitment of nestmates. uq.edu.au
Alarm Pheromones: Released in response to a threat, these signals can trigger aggression or dispersal among nestmates. slu.se
Aggregation Pheromones: These signals cause insects to gather at a specific location for purposes such as mass attack on a host plant or for mating.
Primer Pheromones: These have longer-term physiological effects rather than inducing an immediate behavioral change. For example, queen pheromones in social insects can regulate the development and reproductive status of other colony members. pnas.org
Table 1: Major Types of Insect Pheromones and Their Functions
| Pheromone Type | Primary Function | Example Compound(s) | Example Insect(s) |
|---|---|---|---|
| Sex | Mate attraction and recognition | Bombykol | Bombyx mori (Silkworm Moth) slu.se |
| Trail | Foraging guidance and recruitment | (Z,Z,E)-3,6,8-dodecatrien-1-ol | Reticulitermes santonensis (Termite) frontiersin.orgfrontiersin.org |
| Alarm | Warning of danger, defense | (E)-β-farnesene | Aphid species slu.se |
| Aggregation | Group formation (mating, feeding) | Ipsdienol | Ips species (Bark Beetles) slu.se |
| Primer | Physiological regulation (e.g., caste) | n-butyl-n-butyrate & 2-methyl-1-butanol | Reticulitermes speratus (Termite) rockefeller.edunih.gov |
Significance of Pheromone Research in Arthropod Chemoecology
The study of pheromones is a vital component of arthropod chemoecology, offering profound insights into their behavior, social structure, and evolution. Chemical signals are the primary language governing the sophisticated organization of eusocial insects like termites, ants, and bees, dictating everything from the division of labor to reproduction. frontiersin.org For instance, queen pheromones are essential for maintaining social harmony by signaling the queen's presence and fertility, which can suppress the reproductive development of workers. pnas.orgrockefeller.edu
Research into pheromones also illuminates the mechanisms of reproductive isolation and speciation. Because pheromone blends are often species-specific, they act as a barrier to interbreeding, ensuring that mating only occurs between conspecifics. slu.se
Beyond its fundamental scientific importance, pheromone research has significant practical applications, particularly in integrated pest management (IPM). Synthetic versions of pheromones can be used to:
Monitor Pest Populations: Traps baited with species-specific sex or aggregation pheromones can be used to detect the presence and density of pest insects.
Mating Disruption: Dispersing a large amount of a synthetic sex pheromone into an area confuses males and prevents them from locating females, thereby disrupting mating and reducing the next generation's population.
Lure-and-Kill Strategies: Pheromones can attract pests to a specific location where they are exposed to an insecticide or pathogen, minimizing the widespread use of pesticides. researchgate.net
The use of semiochemicals is considered an environmentally benign approach to pest control, as these compounds are effective at very low concentrations and are typically non-toxic to non-target organisms. d-nb.info
Historical Context of 4-[(E)-dec-3-enyl]phenol Identification
A review of available scientific literature and chemical databases does not yield a specific historical context for the identification of this compound as a functional insect pheromone. While numerous phenolic compounds and long-chain alkenes have been identified as semiochemicals in a variety of arthropods, the specific combination represented by this molecule is not documented as a known pheromone component in published research. The discovery and identification of pheromones typically involve the collection of insect-derived materials, purification through chromatography, structural elucidation via techniques like gas chromatography-mass spectrometry (GC-MS), and confirmation of biological activity through behavioral bioassays. At present, such a discovery pathway for this compound has not been reported.
Defining the Role of this compound within Specific Insect Systems
The specific biological role of this compound within any insect system is not currently defined in the scientific literature. However, the molecule's structure—a phenol (B47542) ring with a ten-carbon alkenyl side chain—is analogous to other natural products with known biological activities. Phenolic compounds, in general, play diverse roles in insect biology. For example, hydroquinone (B1673460) has been suggested to act as a phagostimulant (feeding stimulant) pheromone in several termite species. frontiersin.orgfrontiersin.org In some social insects, phenols are among the classes of compounds used as queen pheromones to regulate colony behavior. pnas.orgtamu.edu
While the function of this compound itself remains uncharacterized in arthropod chemoecology, the study of termite pheromones reveals the diversity of molecules used for communication, none of which currently include this specific compound.
**Table 2: Examples of Identified Pheromones in the Genus *Reticulitermes***
| Species | Pheromone Type | Compound(s) | Reference |
|---|---|---|---|
| Reticulitermes santonensis | Trail & Sex-Pairing | (Z,Z,E)-3,6,8-dodecatrien-1-ol | frontiersin.orgfrontiersin.org |
| Reticulitermes flavipes | Royal Recognition | Heneicosane | pnas.org |
| Reticulitermes speratus | Queen Primer | n-butyl-n-butyrate & 2-methyl-1-butanol | rockefeller.edunih.gov |
| Reticulitermes virginicus | Trail | (Z,Z,E)-3,6,8-dodecatrien-1-ol | frontiersin.org |
The investigation into this and similar molecules remains an open area for future research, which could potentially reveal new pathways of chemical communication in the insect world.
Structure
3D Structure
Properties
Molecular Formula |
C16H24O |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
4-[(E)-dec-3-enyl]phenol |
InChI |
InChI=1S/C16H24O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14,17H,2-6,9-10H2,1H3/b8-7+ |
InChI Key |
RQVUFITWWLNDGP-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCCC=CCCC1=CC=C(C=C1)O |
Synonyms |
4-(3-decenyl)phenol gibbilimbol B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 4 E Dec 3 Enyl Phenol
Identification in Botanical Extracts
4-[(E)-dec-3-enyl]phenol, also known in scientific literature as gibbilimbol B, has been identified as a naturally occurring phytochemical. nih.govnih.gov It is one of several cytotoxic and antibacterial alkenylphenols isolated from the leaves and fruits of Piper gibbilimbum, a plant species native to Papua New Guinea. nih.govnih.gov Further research has also identified its presence in the roots of Piper malacophyllum. nih.gov These findings firmly establish the botanical origin of this compound, distinguishing it from semiochemicals found in the animal kingdom. The essential oil of P. gibbilimbum is particularly rich in gibbilimbols, including the (E)-dec-3-enyl variant, which can constitute a significant portion of the oil's composition. nih.gov
Collection Techniques for Botanical Material
The procurement of high-quality plant material is a critical first step for the successful isolation of this compound. The collection process for phytochemical analysis adheres to established botanical and pharmacognostic standards to ensure the integrity of the sample and the preservation of its chemical constituents.
For the isolation of this compound, fresh leaves and fruits of Piper gibbilimbum are collected. nih.gov A representative collection was made from Mt. Giluwe, Ialibu, in the Southern Highlands Province of Papua New Guinea. nih.gov To ensure accurate botanical identification and for future reference, voucher specimens of the collected plant material are typically deposited in a recognized herbarium. nih.gov The timing of collection can be crucial as the concentration of secondary metabolites can vary with seasons and the developmental stage of the plant. While specific temporal details for optimal yield of this compound are not extensively documented, general practice involves collecting healthy, mature plant parts, free from disease or insect damage.
Extraction Procedures for Phytochemicals from Biological Matrices
The extraction of this compound from the plant matrix of Piper species can be achieved through several methods, with hydrodistillation being a prominent technique for obtaining the essential oil rich in this compound.
Hydrodistillation: This method is particularly effective for extracting volatile compounds. Fresh leaves or fruits of Piper gibbilimbum are subjected to exhaustive hydrodistillation for a period of approximately eight hours using a standard all-glass Clevenger-type apparatus. nih.govbrjac.com.br This process yields a pale orange-colored essential oil. nih.gov The collected oil is then dried over anhydrous magnesium sulfate (B86663) to remove any residual water. nih.gov
Solvent Extraction: For a broader range of phytochemicals, including less volatile compounds, solvent extraction is employed. The hexane (B92381) extract from the roots of Piper malacophyllum has been shown to be primarily composed of gibbilimbol B. nih.gov This involves macerating the dried and powdered plant material in a suitable organic solvent, such as hexane, followed by filtration and concentration of the extract.
The selection of the extraction method and solvent is critical and is dictated by the physicochemical properties of the target compound and the nature of the plant material.
Analytical Techniques for Initial Characterization of this compound from Natural Sources
Following extraction, a combination of chromatographic and spectroscopic techniques is employed for the separation and structural elucidation of this compound.
Chromatographic Separation Methods
Chromatographic techniques are indispensable for isolating this compound from the complex mixture of compounds present in the crude plant extract or essential oil.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for the analysis of the volatile components within the essential oil of Piper gibbilimbum. The oil is analyzed on a gas chromatograph equipped with a mass selective detector. nih.gov The separation is typically performed on a capillary column, such as one with a (5% phenyl)-polymethylsiloxane stationary phase. mdpi.com The identification of this compound is achieved by comparing its mass spectrum with published data and through interpretation of its fragmentation pattern. nih.gov
High-Performance Liquid Chromatography (HPLC): For the isolation of this compound from solvent extracts, preparative HPLC is a powerful technique. nih.govnih.gov The hexane extract of Piper malacophyllum roots, rich in this compound, can be subjected to further chromatographic steps for purification. nih.gov Reversed-phase columns (e.g., C18) are commonly used for the separation of phenolic compounds. nih.gov
Below is a representative table of GC conditions for analyzing essential oils from Piper species.
| Parameter | Value |
| Instrument | Agilent 6890 Gas Chromatograph with 7963 Mass Selective Detector |
| Column | HP-5ms fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector | Split/splitless |
| Oven Program | Initial temperature of 40°C (held for 10 min), ramped at 3°C/min to 200°C, then at 2°C/min to 220°C |
| Interface Temp. | 280°C |
This is an example based on typical conditions for Piper essential oil analysis and may be adjusted for specific optimization. mdpi.com
Spectroscopic Approaches for Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic methods that provide detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the precise structure of the molecule. The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon framework. The coupling constants observed in the ¹H NMR spectrum are particularly important for determining the geometry of the double bond. nih.gov
Mass Spectrometry (MS): In addition to its use in conjunction with GC, mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. This data is vital for confirming the elemental composition and structural features of this compound. nih.gov The identification of gibbilimbols in the essential oil of P. gibbilimbum was confirmed based on their published mass spectral data. nih.gov
Confirmation of Natural Isomerism and Stereochemical Purity
The stereochemistry of this compound, specifically the geometry of the double bond, is a critical aspect of its chemical identity. The "(E)" designation indicates a trans configuration of the substituents on the double bond.
The structural elucidation through spectroscopic methods, particularly NMR, provides the primary evidence for the natural isomerism of the compound. The magnitude of the coupling constant between the vinylic protons in the ¹H NMR spectrum is diagnostic for the geometry of the double bond. A large coupling constant (typically >12 Hz) is indicative of a trans or (E) configuration.
Furthermore, the stereochemistry of naturally occurring gibbilimbols, including this compound, has been unequivocally confirmed through total synthesis. nih.govljmu.ac.uk The synthesis of the molecule with a defined (E) geometry and the subsequent comparison of its spectroscopic data with that of the natural product serves as a definitive confirmation of the stereochemical assignment. These synthetic studies have successfully replicated the natural compound, thereby validating its structure and stereochemical purity as this compound. nih.govljmu.ac.uk
Chemical Synthesis of 4 E Dec 3 Enyl Phenol
Strategic Approaches to Alkylphenol Synthesis
The synthesis of alkylphenols like 4-[(E)-dec-3-enyl]phenol can be approached through several strategic pathways. A primary consideration is whether to construct the alkyl chain directly onto a pre-existing phenol (B47542) ring or to form the aryl-alkyl bond by coupling two functionalized fragments.
Direct alkylation of phenol, for instance via Friedel-Crafts alkylation, is often challenging. These reactions can lead to a mixture of ortho and para isomers and are prone to over-alkylation. Furthermore, the use of carbocationic intermediates can result in rearrangements of the alkyl chain, making it unsuitable for introducing a specific isomer like the (E)-dec-3-enyl group.
Consequently, more controlled and reliable strategies involve the coupling of a phenol-derived electrophile or nucleophile with a pre-synthesized alkenyl chain. This convergent approach offers superior control over regioselectivity (attachment at the para position) and, crucially, allows for the stereochemistry of the double bond to be set independently before the coupling step. This strategy hinges on two key stages: the stereoselective synthesis of the (E)-dec-3-enyl moiety and the subsequent cross-coupling reaction to form the final aryl-alkenyl linkage. The phenolic hydroxyl group is often protected during these steps (e.g., as a methyl or silyl (B83357) ether) to prevent interference with the coupling catalysts and reagents.
Stereoselective Synthesis of the (E)-Dec-3-enyl Moiety
Achieving the correct geometry of the double bond is critical for the synthesis of the target compound. The (E)-isomer, or trans-isomer, is thermodynamically more stable than the (Z)-isomer, and several olefination reactions have been developed to produce it with high selectivity.
To construct the C10 alkenyl chain, a common strategy is the reaction between a C7 carbonyl compound (heptanal) and a C3 phosphorus- or sulfur-stabilized nucleophile. Reactions such as the Horner-Wadsworth-Emmons and the Julia-Kocienski olefination are particularly effective for this transformation.
Horner-Wadsworth-Emmons (HWE) Reaction : This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. It is a widely used modification of the Wittig reaction and is renowned for its high selectivity for (E)-alkenes, especially when the phosphonate (B1237965) contains an electron-withdrawing group. The water-soluble phosphate (B84403) byproducts are also more easily removed than the triphenylphosphine (B44618) oxide generated in a standard Wittig reaction. wikipedia.orgnrochemistry.comorganic-chemistry.orgalfa-chemistry.com
Julia-Kocienski Olefination : This reaction provides a powerful method for creating double bonds with high (E)-selectivity. It involves the reaction of a heteroaryl sulfone (often a phenyltetrazolyl or benzothiazolyl sulfone) with an aldehyde. The reaction proceeds through a series of intermediates that ultimately eliminate to form the alkene, with conditions that strongly favor the trans geometry.
The stereochemical outcome of these olefination reactions is dictated by the reaction mechanism and conditions.
In the Horner-Wadsworth-Emmons reaction , the formation of the (E)-alkene is favored due to thermodynamic control in the formation of the key oxaphosphetane intermediate. The transition state leading to the (E)-product allows bulky substituents to adopt an anti-conformation, which is sterically less hindered than the syn-conformation required for the (Z)-product. wikipedia.orgnrochemistry.com The choice of base, solvent, and temperature can further influence this selectivity.
The Julia-Kocienski olefination also exhibits a strong preference for the (E)-isomer. This selectivity arises from the kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which leads to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene.
| Reaction | Key Reagents | Typical Base | Stereoselectivity | Key Advantages |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde | NaH, KHMDS, DBU | Predominantly (E) | High (E)-selectivity, easy byproduct removal. wikipedia.orgnrochemistry.com |
| Julia-Kocienski Olefination | Heteroaryl sulfone, Aldehyde | NaHMDS, KHMDS | Excellent (E)-selectivity | High (E)-selectivity, one-pot procedure. |
Cross-Coupling Methodologies for Aryl-Alkyl Linkage Formation
With the stereodefined (E)-dec-3-enyl chain in hand, the final step is its attachment to the phenol ring. Palladium-catalyzed cross-coupling reactions are the premier methods for forming such carbon-carbon bonds between an sp²-hybridized aryl carbon and an sp²-hybridized alkenyl carbon. wikipedia.orgresearchgate.netjk-sci.comorganic-chemistry.org For these reactions, the phenol is typically used in a protected form or as a derivative like a 4-halophenol or 4-phenolic triflate.
The Suzuki-Miyaura coupling is a versatile and widely used reaction that couples an organoboron compound with an organic halide or triflate. jk-sci.comorganic-chemistry.org To synthesize this compound, this could involve the reaction of a 4-halophenol derivative (e.g., 4-iodophenol (B32979) or its O-protected version) with an (E)-dec-3-enylboronic acid or boronate ester.
The reaction requires a palladium catalyst, often with phosphine (B1218219) ligands, and a base. The base is crucial for activating the organoboron species for the transmetalation step in the catalytic cycle. organic-chemistry.org A key advantage of the Suzuki coupling is its high tolerance for a wide range of functional groups and its stereospecific nature, meaning the (E)-geometry of the alkenylboron reagent is retained in the final product. nih.gov
Heck Reaction : The Heck reaction couples an aryl or vinyl halide/triflate with an alkene. wikipedia.org In a potential synthesis of the target molecule, a 4-halophenol could be coupled with dec-1-ene. However, a standard Heck reaction would likely yield 4-(dec-1-enyl)phenol or 4-(dec-2-enyl)phenol. Achieving the specific dec-3-enyl linkage would require a more complex substrate or a tandem isomerization process, making this a less direct route for this particular target compared to Suzuki or a Sonogashira-based approach. The reaction generally favors the formation of the trans-substituted alkene product. organic-chemistry.org
Sonogashira Coupling : The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This provides an indirect but powerful route to the target molecule. The synthesis would proceed in two steps:
A palladium-copper co-catalyzed Sonogashira coupling of a 4-halophenol derivative with dec-3-yn-1-ol (which would be subsequently converted to the required coupling partner) or, more plausibly, coupling 4-iodophenol with a terminal alkyne like oct-1-yne to form 4-(oct-1-ynyl)phenol.
Subsequent stereoselective reduction of the resulting internal alkyne to the (E)-alkene. A dissolving metal reduction, such as with sodium in liquid ammonia, is the classic method for converting an internal alkyne to a trans-alkene. This two-step sequence allows for the reliable installation of the (E)-double bond after the aryl-alkynyl bond has been formed.
| Reaction | Aryl Partner (Example) | Alkenyl/Alkynyl Partner (Example) | Typical Catalyst System | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Iodophenol (protected) | (E)-dec-3-enylboronic ester | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Stereospecific, high functional group tolerance. jk-sci.comnih.gov |
| Heck Reaction | 4-Iodophenol | Dec-1-ene | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Forms substituted alkenes, regioselectivity can be an issue. wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling (followed by reduction) | 4-Iodophenol | Terminal Alkyne (e.g., oct-1-yne) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., NEt₃) | Forms an alkyne, which is then reduced to an (E)-alkene. libretexts.orgwikipedia.org |
Total Synthesis Routes for this compound
The total synthesis of this compound is not widely documented in specific literature; however, its structure lends itself to established synthetic methodologies. The core challenge is the stereoselective formation of the (E)-disubstituted alkene while carrying the phenol functionality through the synthetic sequence.
A plausible and efficient pathway for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Mizoroki-Heck reaction. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. nih.gov
A proposed multi-step synthesis is as follows:
Protection of Phenol: The synthesis would begin with a commercially available starting material, such as 4-bromophenol (B116583) or 4-iodophenol. The phenolic hydroxyl group is first protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, by reacting it with TBDMS-Cl and imidazole (B134444) to yield 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene.
Mizoroki-Heck Coupling: The protected aryl bromide is then coupled with an appropriate alkene partner, such as dec-1-ene. The Mizoroki-Heck reaction, catalyzed by a palladium(0) complex (e.g., generated in situ from Pd(OAc)₂ with a phosphine ligand like PPh₃), couples the aryl halide to the terminal carbon of the alkene. organic-chemistry.org Syn-addition of the aryl-palladium species across the double bond followed by β-hydride elimination typically leads to the thermodynamically more stable (E)-isomer as the major product. organic-chemistry.org This step forms the crucial (E)-dec-3-enyl side chain attached to the protected phenol ring.
Deprotection: In the final step, the TBDMS protecting group is removed from the phenolic oxygen. This is accomplished under mild conditions using a fluoride (B91410) reagent like TBAF in tetrahydrofuran (B95107) (THF). This step regenerates the free hydroxyl group, yielding the target molecule, this compound.
This pathway is advantageous because the key bond-forming step, the Heck reaction, is well-studied and known for its reliability and stereoselectivity in forming (E)-alkenes from terminal olefins. organic-chemistry.org
Synthetic strategies can be broadly categorized as either linear or convergent. fiveable.mewikipedia.orgdifferencebetween.comchemistnotes.com
For this compound, a convergent approach would involve the independent synthesis of two key fragments:
Fragment A: A protected phenol unit, such as 4-((tert-butyldimethylsilyl)oxy)phenylboronic acid or a related organometallic species.
Fragment B: The (E)-dec-3-enyl side chain, prepared as a vinyl halide, for example, (E)-1-bromodec-3-ene.
Yield Optimization and Process Efficiency in this compound Production
Key factors influencing the Mizoroki-Heck reaction include:
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Ligands influence the stability and reactivity of the catalytic species, which in turn affects yield and selectivity. chemrxiv.org
Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N, DBU) is required to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.org The strength and solubility of the base can significantly impact the reaction rate.
Solvent: The reaction is typically performed in polar aprotic solvents such as DMF, NMP, or acetonitrile (B52724). The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.
Temperature: Heck reactions are often run at elevated temperatures (80–140 °C) to ensure a reasonable reaction rate. nih.gov
Reactant Stoichiometry: The ratio of the aryl halide to the alkene can be adjusted to maximize the conversion of the more valuable coupling partner.
Statistical methods like Design of Experiment (DoE) can be employed to systematically investigate the influence of these variables and their interactions, allowing for a rapid optimization of the reaction conditions to improve the yield from an initial unoptimized state. researchgate.net
Table 2: Illustrative Optimization of a Mizoroki-Heck Reaction for 4-Alkenylphenol Synthesis
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2% Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 65 |
| 2 | 2% Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 78 |
| 3 | 1% Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 120 | 85 |
| 4 | 1% Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | NMP | 120 | 91 |
Note: This table is illustrative, based on general findings for Heck reactions, and does not represent empirically verified data for the specific synthesis of this compound.
Synthesis of Analogues and Derivatives of this compound for Structure-Activity Studies
The synthesis of analogues and derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies. nih.govnih.govmdpi.com SAR studies help to identify which parts of the molecule are crucial for its biological activity by systematically modifying its structure and observing the effect on its function. nih.gov Synthetic chemistry provides the tools to create these modified structures.
Modifications can be targeted at two main regions of the molecule:
The Phenolic Ring:
Positional Isomers: The decenyl chain can be moved to the ortho or meta positions of the phenol. This can be achieved by starting with 2-bromophenol (B46759) or 3-bromophenol, respectively, in the synthetic sequence described above.
Substitution: Additional functional groups (e.g., methoxy (B1213986), fluoro, chloro) can be introduced onto the aromatic ring. This is accomplished by using appropriately substituted bromophenols as starting materials. For example, starting with 2-fluoro-4-bromophenol would lead to an analogue with a fluorine atom adjacent to the hydroxyl group.
The Alkenyl Side Chain:
Chain Length: The length of the alkyl chain can be varied by using different terminal alkenes in the Heck reaction (e.g., oct-1-ene for an eight-carbon chain, dodec-1-ene for a twelve-carbon chain).
Double Bond Position and Geometry: The position of the double bond can be altered by using internal alkenes, although this can lead to mixtures of regioisomers and stereoisomers in the Heck reaction. nih.gov Synthesizing the (Z)-isomer would require a different synthetic strategy, such as a Wittig reaction with a (Z)-selective ylide or an alkyne semi-reduction using Lindlar's catalyst.
Saturation: The double bond can be reduced via catalytic hydrogenation (e.g., using H₂ and a Pd/C catalyst) to produce the corresponding saturated analogue, 4-(decyl)phenol.
These targeted modifications allow researchers to probe the importance of the hydroxyl group's position, the electronic properties of the aromatic ring, and the length, shape, and saturation of the side chain for the molecule's biological activity. nih.govnih.gov
Biosynthesis and Metabolic Pathways of 4 E Dec 3 Enyl Phenol
Precursor Identification in Pheromone-Producing Organisms
The molecular architecture of 4-[(E)-dec-3-enyl]phenol, featuring a ten-carbon aliphatic chain attached to a phenolic ring, suggests a hybrid biosynthetic origin. Alkylphenols are known to function as defensive secretions or pheromones in various arthropods, including termites and harvestmen. mdpi.comresearchgate.net The biosynthesis of such compounds often involves precursors from primary metabolism, which are channeled into specialized secondary metabolic pathways.
For this compound, two primary sources of precursors are proposed:
Acetate (B1210297) and Propionate Units: The C10 decenyl side chain is likely derived from the condensation of short-chain carboxylic acids, similar to fatty acid and polyketide biosynthesis. Acetyl-CoA (a C2 unit) and its carboxylated form, malonyl-CoA, are the fundamental building blocks. Propionyl-CoA (a C3 unit) can also be incorporated to create branched chains, although the straight chain of the decenyl group suggests a pathway primarily utilizing acetate units. mdpi.com
Shikimate Pathway Precursors: The phenolic ring could potentially originate from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. utu.firesearchgate.net These amino acids can be deaminated and modified to form various phenolic compounds. For instance, p-coumaric acid, a derivative of phenylalanine, is a key intermediate in the biosynthesis of many plant phenolics. nih.govunipi.it
However, extensive studies on alkylphenols and benzoquinones in arthropods, such as harvestmen, strongly point towards a polyketide origin for the entire molecule, where the aromatic ring is formed through the cyclization of a polyketide chain rather than being derived from an aromatic amino acid. mdpi.comresearchgate.net
Proposed Biosynthetic Routes to Alkylphenols
The most plausible route for the biosynthesis of this compound is via a polyketide pathway , a mechanism responsible for a vast diversity of natural products. This pathway is analogous to fatty acid synthesis but with greater variability in starter units, chain elongation, and subsequent modifications. In arthropods, Polyketide Synthases (PKS) are believed to catalyze these reactions. mdpi.comresearchgate.net
A proposed biosynthetic scheme would involve the following key stages:
Initiation: A "starter" unit, likely an acetyl-CoA molecule, initiates the process.
Chain Elongation: The chain is extended through the sequential addition of four "extender" units, which are typically malonyl-CoA. Each addition is followed by a series of reductive steps. To form the 10-carbon backbone for the decenyl chain, one starter unit and four extender units would be required.
Cyclization and Aromatization: Before the final reduction steps that would typically lead to a saturated fatty acid, the polyketide intermediate undergoes an intramolecular cyclization (an aldol (B89426) condensation) to form a six-membered ring. Subsequent dehydration reactions lead to the formation of the aromatic phenol (B47542) ring.
Modification: The final structure is achieved through specific enzymatic modifications, including the introduction of the C=C double bond in the alkyl chain and potential decarboxylation.
Alternative pathways, such as the shikimate pathway , could contribute the phenolic core. In this scenario, a pre-formed aromatic ring (like p-coumaric acid) would be attached to the separately synthesized C10 alkenyl chain, a process that would require a different set of enzymes, including ligases. researchgate.net
Enzymatic Transformations in this compound Formation
The creation of the final structure of this compound from its precursors requires a series of precise enzymatic transformations, primarily involving desaturases and hydroxylases.
Desaturase Enzymes in Unsaturated Chain Elongation
The presence of a double bond at the C-3 position of the decenyl chain points to the action of a specific acyl-CoA desaturase . In insect pheromone biosynthesis, desaturases are crucial enzymes that introduce unsaturation into fatty acyl-CoA precursors. slu.se These enzymes are highly specific regarding the position and geometry (Z or E) of the double bond they create.
While a specific Δ3-desaturase has not been characterized for this compound, its function would be to remove two hydrogen atoms from a saturated 10-carbon acyl precursor (decanoyl-CoA) to form a decenoyl-CoA intermediate. The (E)-configuration of the double bond suggests the involvement of a desaturase that produces this specific stereoisomer, which is less common than the (Z)-isomers in many insect pheromones but is certainly not rare.
Hydroxylase Enzymes in Phenol Moiety Formation
The formation of the hydroxyl group on the aromatic ring is a critical step in creating the phenol moiety. This hydroxylation is catalyzed by specific oxidase enzymes.
Phenoloxidases (PPOs): These copper-containing enzymes are central to various processes in insects, including immunity and sclerotization. They are capable of hydroxylating monophenols to o-diphenols. unipi.it If the precursor was a simple phenyl ring attached to the alkenyl chain, a PPO or a similar enzyme could catalyze the necessary hydroxylation.
Cytochrome P450 Monooxygenases (P450s): This is a vast and versatile superfamily of enzymes known to be involved in the metabolism of a wide range of compounds, including the biosynthesis of many insect pheromones. P450s are prime candidates for catalyzing the hydroxylation of an aromatic precursor to form the phenol group.
If the biosynthesis follows the proposed polyketide route, the hydroxyl group may arise as a direct consequence of the cyclization and aromatization of the polyketide intermediate, with the enzyme complex (PKS) itself governing the final phenolic structure.
Table 1: Proposed Key Enzymes in this compound Biosynthesis
| Enzyme Class | Putative Function | Substrate (Hypothetical) | Product (Hypothetical) |
| Polyketide Synthase (PKS) | Assembly of carbon backbone and ring formation | Acetyl-CoA, Malonyl-CoA | Polyketide intermediate, subsequently 4-decenylphenol precursor |
| Acyl-CoA Desaturase | Introduction of C=C double bond | Decanoyl-phenyl precursor | (E)-dec-3-enyl-phenyl precursor |
| Hydroxylase (e.g., P450) | Addition of hydroxyl group to the aromatic ring | Alkenylbenzene | Alkenylphenol |
Genetic Regulation of this compound Biosynthesis
The production of pheromones is a tightly regulated process, controlled at the genetic level. The synthesis is typically confined to specific tissues, such as pheromone glands, and often to specific castes or developmental stages.
Gene Expression Profiling of Pheromone Glands
While no specific gene expression studies exist for this compound, research on pheromone production in termites, which utilize a variety of chemical signals including trail-following pheromones, provides a valuable model. elifesciences.orgfrontiersin.org Transcriptomic analysis of termite pheromone glands would be expected to reveal the upregulation of genes encoding the key biosynthetic enzymes.
Table 2: Gene Families Likely Upregulated in Pheromone Glands Producing this compound
| Gene Family | Putative Role in Biosynthesis |
| Polyketide Synthases (PKS) | Synthesis of the fundamental alkylphenol structure. |
| Fatty Acid Synthases (FAS) | Production of fatty acid precursors for the alkenyl chain. |
| Acyl-CoA Desaturases | Creation of the specific (E)-3 double bond in the side chain. |
| Cytochrome P450s (CYPs) | Hydroxylation of the aromatic ring and other potential modifications. |
| Fatty-Acyl CoA Reductases (FARs) | If the pathway involves reduction steps similar to fatty acid metabolism. |
| Short-chain Dehydrogenases/Reductases (SDRs) | Involved in various modification and reduction steps. |
Functional characterization of these genes, for example through techniques like RNA interference (RNAi), would be the definitive step to confirm their roles in the biosynthetic pathway of this compound. Elucidating the complete pathway will not only enhance our understanding of chemical communication in arthropods but could also open avenues for the biotechnological production of this semiochemical. frontiersin.org
Identification of Genes Encoding Biosynthetic Enzymes
Currently, there is no specific information available in the scientific literature identifying the genes or the enzymes they encode that are responsible for the biosynthesis of this compound.
Research on the biosynthesis of phenolic compounds in plants is an active area, and general pathways for the formation of other, structurally related molecules are understood. nih.govnih.gov These often begin with the shikimate pathway, leading to the formation of aromatic amino acids like L-phenylalanine, which is a precursor to a wide variety of phenolic compounds. mdpi.com However, the specific enzymatic steps and the corresponding genes that lead to the formation of the decenyl side chain and its attachment to the phenol ring to create this compound have not been elucidated.
Metabolic Inactivation and Degradation Pathways of 4-[(E)-dec-3-enyl)phenol in vivo
There is no specific information detailing the in vivo metabolic inactivation and degradation pathways for this compound.
Studies on other long-chain alkylphenols, such as nonylphenol, can offer general insights into how a compound like this compound might be metabolized. The degradation of these types of compounds by microorganisms and in higher organisms has been investigated. nih.gov In fish, for example, the metabolism of nonylphenol can involve hydroxylation of the alkyl chain by cytochrome P450 (CYP) monooxygenase enzymes, followed by conjugation reactions like glucuronidation to increase water solubility and facilitate excretion. aku.edu.tr Bacterial degradation of long-chain alkylphenols may proceed via hydroxylation of the aromatic ring. nih.gov However, it is crucial to note that these are general pathways for related compounds, and the specific route of degradation for this compound has not been experimentally determined.
Chemosensory Reception and Signal Transduction of 4 E Dec 3 Enyl Phenol
Insect Olfactory System Architecture for Pheromone Detection
The insect olfactory system is a highly sensitive and specialized apparatus for detecting volatile chemical cues, including pheromones. The primary olfactory organs are the antennae, which are covered in thousands of sensory hairs called sensilla. nih.gov These sensilla house the dendrites of olfactory sensory neurons (OSNs), which are the primary cells responsible for detecting odorants. nih.gov
The architecture is designed to capture airborne molecules and transduce the chemical signal into an electrical one. Each sensillum contains a lymph fluid that bathes the dendrites of the OSNs. nih.gov For a hydrophobic molecule like a pheromone to be detected, it must first traverse this aqueous environment to reach the receptors on the dendritic membrane. This is where Pheromone Binding Proteins come into play. The electrical signals generated by the OSNs are then transmitted via their axons to the primary olfactory center of the brain, the antennal lobe, for further processing.
Olfactory Receptors (ORs) Specific to 4-[(E)-dec-3-enyl]phenol
Despite extensive searches, specific olfactory receptors (ORs) that respond to this compound have not been identified or characterized in the scientific literature. The following subsections describe the general molecular features and study methods for insect ORs.
Insect olfactory receptors are a unique family of ligand-gated ion channels, distinct from the G protein-coupled receptors (GPCRs) found in vertebrates. mdpi.com They typically function as heteromeric complexes composed of a highly conserved co-receptor subunit, known as Orco (Olfactory receptor co-receptor), and a variable, ligand-binding OR subunit (OrX). mdpi.com The OrX subunit determines the specificity of the receptor complex to particular odorants or pheromones.
Molecular characterization of a newly discovered OR would typically involve gene cloning and sequencing to determine its amino acid structure. Phylogenetic analysis would be used to compare it with known ORs from other species, which can sometimes provide clues about potential ligands. For instance, studies on phenol-responsive receptors in Drosophila melanogaster and Anopheles gambiae have identified conserved amino acid motifs that are predictive of phenol (B47542) detection. nih.gov
To confirm the interaction between a potential ligand like this compound and a specific OR, researchers employ various functional assays. A common method is the in vitro expression of the OR in heterologous systems, such as Xenopus oocytes or human cell lines, followed by electrophysiological recordings in the presence of the compound. mdpi.com Another powerful technique is the in vivo "empty neuron" system in Drosophila melanogaster, where a specific OR is expressed in a neuron that has had its native receptor gene removed. nih.gov Single-sensillum recordings can then be performed to measure the neuron's response to a panel of odorants.
These studies are crucial for deorphanizing receptors (i.e., identifying their specific ligands) and understanding the molecular basis of odor coding.
Ion Channel Activation and Neural Signal Generation
In the insect olfactory system, the binding of a pheromone to its specific OrX subunit is believed to induce a conformational change in the OR-Orco complex. This change leads to the opening of the associated ion channel. mdpi.com The Orco subunit is a critical component of this ion channel. The influx of cations (such as Na⁺ and Ca²⁺) through the opened channel depolarizes the membrane of the olfactory sensory neuron. mdpi.com
If this depolarization reaches a certain threshold, it triggers the firing of action potentials, which are the electrical signals that travel along the neuron's axon. The frequency of these action potentials typically correlates with the concentration of the detected pheromone, allowing the insect to perceive the intensity of the chemical signal.
Central Nervous System Processing of this compound Signals
While there is no specific information on the central processing of signals related to this compound, the general pathway is well understood. Axons from OSNs that express the same type of olfactory receptor converge onto specific, discrete spherical structures in the antennal lobe of the insect brain called glomeruli. This "one-receptor-one-glomerulus" principle creates a stereotyped spatial map of olfactory information.
The pattern of activated glomeruli represents a specific "odor code." For pheromones, these signals are often processed in a specialized, sexually dimorphic region of the antennal lobe known as the macroglomerular complex (MGC). Within the antennal lobe, the olfactory information is further processed by a network of local interneurons and projection neurons. Projection neurons then relay the refined information to higher brain centers, such as the mushroom bodies and the lateral horn, where the signals are integrated with other sensory information and internal states to elicit a specific behavioral response, such as mate-seeking behavior.
Electrophysiological Responses to this compound
The study of how insects detect and process chemical signals such as this compound relies on sensitive electrophysiological techniques. These methods allow researchers to directly measure the electrical activity of olfactory neurons in response to specific odorants. The two primary techniques employed for this purpose are Electroantennography (EAG) and Single Sensillum Recording (SSR).
Electroantennography (EAG)
In a typical EAG experiment investigating this compound, an excised insect antenna would be mounted between two electrodes. uni-goettingen.de A continuous stream of purified air is passed over the antenna, and a puff of air containing a known concentration of this compound is introduced into this airstream. The change in the electrical potential between the base and the tip of the antenna is then recorded. This method is highly effective for screening a large number of compounds to determine which ones are biologically active for a particular insect species. ockenfels-syntech.com It can also be coupled with gas chromatography to identify active compounds in a complex mixture. uni-goettingen.de
While specific EAG data for this compound is not available in the public domain, a hypothetical EAG screening of various phenolic compounds might yield results similar to those presented in the illustrative table below.
Illustrative Data Table: Relative EAG Responses of a Hypothetical Insect Species to Various Phenolic Compounds
| Compound | Relative EAG Response Amplitude (mV) |
| This compound | 1.8 |
| Phenol | 0.5 |
| 4-Methylphenol | 0.9 |
| 4-Ethylphenol | 1.2 |
| Control (Solvent) | 0.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Single Sensillum Recording (SSR)
Single Sensillum Recording is a more refined electrophysiological technique that allows for the measurement of the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum. nih.govwikipedia.orgnih.gov This method offers much greater detail than EAG, making it possible to determine the sensitivity and selectivity of specific neurons to a given compound. wikipedia.org By inserting a recording electrode into the base of a sensillum and a reference electrode elsewhere in the insect's body, researchers can record the action potentials, or "spikes," generated by the OSNs in response to an odorant stimulus. nih.govwikipedia.org
When studying the reception of this compound using SSR, the primary goal would be to identify which specific sensilla on the antenna house neurons that are tuned to this compound. Different types of sensilla may contain neurons with different odorant receptors, leading to varied response profiles. nih.gov The response of a neuron is quantified by the change in the frequency of action potentials (spikes per second) when the sensillum is exposed to the compound compared to a solvent control.
Due to the absence of specific SSR studies on this compound, the following table provides a hypothetical representation of the type of data that could be generated from such an experiment.
Illustrative Data Table: SSR Responses of Different Sensillum Types to this compound in a Hypothetical Insect
| Sensillum Type | Neuron | Spontaneous Firing Rate (spikes/s) | Response to this compound (spikes/s) |
| Trichoid A | 1 | 10 | 85 |
| Trichoid A | 2 | 15 | 12 |
| Basiconic B | 1 | 20 | 22 |
| Coeloconic C | 1 | 5 | 6 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
This level of detail allows scientists to create a functional map of the insect's olfactory system, understanding which neurons are responsible for detecting specific chemical cues in their environment.
Structure Activity Relationships Sar of 4 E Dec 3 Enyl Phenol and Its Analogues
Impact of Alkyl Chain Length on Biological Activity
The length of the alkyl or alkenyl side chain is a critical determinant of biological activity in many phenolic lipids. Research on various classes of phenolic compounds, including alkylresorcinols and p-alkylaminophenols, consistently demonstrates that chain length significantly influences their interaction with biological targets. researchgate.netmdpi.com
For instance, in studies of p-alkylaminophenols, an increase in the length of the alkyl chain was shown to enhance antioxidant activity. nih.gov Specifically, the potency of lipid peroxidation inhibition increased with chain length from a methyl to an octyl group, with the octyl derivative being approximately 350 times more potent than the methyl analogue. nih.gov Similarly, for resorcinolic lipids, the inhibitory effect on certain enzymes is related to the number of carbon atoms in the alkyl chain; a longer chain often results in greater inhibition. mdpi.com
This relationship is not always linear and can exhibit a "cut-off" effect, where activity peaks at an optimal chain length and then declines. researchgate.net This phenomenon is often attributed to the compound's ability to partition into and perturb biological membranes, a key aspect of the activity of many phenolic lipids. mdpi.com In the context of pheromones, the alkyl chain length is crucial for the molecule's volatility and its fit within the receptor binding pocket. While direct data for 4-[(E)-dec-3-enyl]phenol is unavailable, it is hypothesized that analogues with significantly shorter or longer chains than the C10 chain of the parent compound would exhibit reduced pheromonal efficacy due to altered volatility and suboptimal receptor fit.
Table 1: Hypothetical Impact of Alkyl Chain Length on Pheromonal Activity of 4-alkenylphenol Analogues This table is illustrative and based on general principles of SAR, not on specific experimental data for this compound.
| Analogue of 4-[(E)-alkenyl]phenol | Alkyl Chain Length | Expected Pheromonal Activity | Rationale |
| 4-[(E)-hex-3-enyl]phenol | C6 | Lower | Suboptimal length for receptor binding; potentially too volatile. |
| 4-[(E)-oct-3-enyl]phenol | C8 | Moderate to High | Closer to the parent compound's chain length. |
| This compound | C10 | Optimal (Reference) | Presumed optimal length for the target receptor. |
| 4-[(E)-dodec-3-enyl]phenol | C12 | Moderate to High | Potentially still within the active range for the receptor. |
| 4-[(E)-tetradec-3-enyl]phenol | C14 | Lower | Likely too long for optimal fit in the binding pocket; reduced volatility. |
Influence of Double Bond Position and Configuration ((E) vs. (Z))
The position and stereochemistry of double bonds in an alkenyl chain are of paramount importance for the biological activity of insect pheromones. barc.gov.innih.gov The precise geometry dictated by (E) (trans) and (Z) (cis) isomerism is often critical for a molecule to be recognized by a specific receptor. researchgate.netcreative-chemistry.org.uk Even small amounts of an incorrect isomer can reduce or abolish the activity of the primary pheromone. nih.gov
For this compound, the (E) configuration at the C3-C4 double bond is expected to be a strict requirement for its activity. Any deviation, such as the (Z)-isomer or a shift of the double bond to a different position (e.g., C2, C4, or C5), would likely lead to a significant loss of pheromonal efficacy due to a mismatch with the topology of the receptor's binding site.
Table 2: Hypothetical Influence of Double Bond Variants on Pheromonal Activity This table is illustrative and based on general principles of pheromone SAR, not on specific experimental data for this compound.
| Analogue | Double Bond Position | Double Bond Configuration | Expected Pheromonal Activity | Rationale |
| This compound | C3-C4 | (E) | Optimal (Reference) | Assumed correct geometry for receptor binding. |
| 4-[(Z)-dec-3-enyl]phenol | C3-C4 | (Z) | Low to None | Incorrect stereochemistry leading to poor receptor fit. |
| 4-[(E)-dec-2-enyl]phenol | C2-C3 | (E) | Low to None | Altered shape of the alkenyl chain. |
| 4-[(E)-dec-4-enyl]phenol | C4-C5 | (E) | Low to None | Altered shape of the alkenyl chain. |
Significance of the Phenolic Hydroxyl Group
The phenolic hydroxyl (-OH) group is a key functional feature that dictates the chemical properties and biological activity of phenolic compounds. nih.govucalgary.ca It can act as a hydrogen bond donor and acceptor, which is crucial for anchoring the molecule within a receptor's binding site. nih.govmasterorganicchemistry.com The acidity of the phenolic proton also allows for the formation of a phenolate (B1203915) ion, which can engage in different types of interactions. ucalgary.ca
In studies on ligand-protein binding, the presence and position of hydroxyl groups on a phenyl ring have been shown to have a significant effect on binding energy. nih.gov For example, research on the biosynthesis of the locust pheromone 4-vinylanisole from its precursor 4-vinylphenol (B1222589) demonstrated that the phenolic hydroxyl group is essential for substrate recognition by the methyltransferase enzymes. bioengineer.org Analogues lacking this -OH group were ineffective at inhibiting the enzyme, underscoring its importance for binding. bioengineer.org
Therefore, the hydroxyl group of this compound is almost certainly essential for its pheromonal activity. It likely forms a critical hydrogen bond with a specific amino acid residue (such as glutamic acid or arginine) in the active site of the olfactory receptor. nih.gov Replacing the -OH group with other functionalities, such as a methoxy (B1213986) group (-OCH3) or a hydrogen atom, would be expected to eliminate or drastically reduce its biological activity by preventing this key interaction.
Effects of Substituent Modifications on Pheromonal Efficacy
Modifying the substituents on the aromatic ring or the alkenyl chain can have profound effects on the efficacy of a pheromone. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which influence its interaction with the receptor.
For phenolic compounds in general, the type, number, and position of substituents on the aromatic ring govern their activity. nih.gov For example, adding electron-withdrawing groups can alter the acidity of the phenolic proton, while bulky groups can introduce steric hindrance that may prevent proper binding. In a recent study on inhibitors for locust pheromone biosynthesis, substituting the para-position of a phenol (B47542) ring with a nitro or trifluoromethyl group turned the molecule into a potent inhibitor, demonstrating the powerful effect of substituent changes. bioengineer.org
In the context of this compound, adding substituents to the aromatic ring would likely be detrimental to its activity. The precise electronic and steric profile of the monosubstituted phenol ring is probably finely tuned for the receptor. Any additional groups could disrupt the necessary hydrophobic and electronic interactions within the binding pocket. Similarly, adding substituents, such as a methyl group, to the decenyl chain would alter its shape and flexibility, likely leading to a loss of activity.
Pharmacophore Modeling for this compound Receptor Interactions
A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netscience.gov Although a specific pharmacophore model for the receptor of this compound has not been published, a hypothetical model can be proposed based on its structure and general principles of receptor-ligand interactions.
Such a model would likely consist of the following key features:
A Hydrogen Bond Donor: This feature corresponds to the phenolic hydroxyl group, which is critical for anchoring the molecule in the receptor.
An Aromatic Ring: This feature represents the phenyl group, which likely engages in hydrophobic or π-stacking interactions with aromatic amino acid residues in the binding site.
A Hydrophobic Feature: This would be a relatively large and specifically shaped feature corresponding to the (E)-dec-3-enyl chain. The specific geometry and length of this aliphatic chain are crucial for fitting into a hydrophobic pocket within the receptor.
Virtual screening of compound libraries using such a pharmacophore model could help identify novel agonists or antagonists for the target receptor, which could be valuable for developing new pest management strategies.
Synergistic and Antagonistic Effects with Co-Pheromone Components
Insect pheromones often consist of a blend of multiple compounds, and the behavioral response is frequently dependent on the precise ratio of these components. chemical-ecology.netuva.nl The interaction between different components can be synergistic, where the effect of the blend is greater than the sum of its parts, or antagonistic, where one compound inhibits the effect of another. nih.govnih.gov
In locusts, chemical communication is complex, involving multiple compounds that can have both primer and releaser effects. chemical-ecology.netnih.gov For instance, research on the desert locust has identified blends of compounds including phenylacetonitrile, guaiacol, and benzaldehyde (B42025) as part of the aggregation pheromone. sciety.orgnih.gov The full behavioral effect is often only achieved when multiple components are presented together. uva.nl
It is plausible that the pheromonal activity of this compound is modulated by other compounds present in the locust's chemical profile. For example, its activity could be enhanced by the presence of other specific phenols, aldehydes, or terpenes. Conversely, certain compounds, including isomers or structurally related molecules, could act as antagonists, competing for the same receptor and inhibiting the response. nih.gov Identifying these synergistic and antagonistic interactions is crucial for understanding the complete chemical communication system of the insect and for developing effective pheromone-based control strategies.
Ecological and Behavioral Significance of 4 E Dec 3 Enyl Phenol
Role in Intra-specific Communication
There is no scientific literature to suggest that 4-[(E)-dec-3-enyl]phenol functions as a pheromone or is otherwise involved in communication between individuals of the same species.
Mating Behavior Regulation
No studies have been found that link this compound to the regulation of mating behaviors in any organism. Research on mating pheromones in various species, from insects to vertebrates, has identified a wide array of chemical structures, but this compound is not among them. For instance, in the sea lamprey (Petromyzon marinus), a well-studied model for pheromonal communication in vertebrates, the identified mating pheromones are bile acid derivatives, such as 7α, 12α, 24-trihydroxy-3-one-5α-cholan-24-sulfate (3kPZS). nih.govresearchgate.netusgs.gov
Courtship Rituals and Pheromone Emission Dynamics
Consistent with the lack of evidence for its role in mating, there is no information on the involvement of this compound in courtship rituals or any data on its emission dynamics.
Interspecific Interactions Mediated by this compound
No research indicates that this compound mediates interactions between different species, such as predator-prey relationships, host-parasite interactions, or symbiotic relationships. While phenols as a general class of compounds are known to be involved in plant defenses against herbivores and pathogens, specific data for this compound is absent.
Environmental Factors Influencing Pheromone Emission and Perception
Given the lack of evidence for this compound acting as a pheromone, there are no studies on how environmental factors might influence its emission or perception. Generally, environmental conditions such as temperature, pH, and water flow can affect the stability and dispersal of chemical cues. cdnsciencepub.comtpsgc-pwgsc.gc.ca However, these principles cannot be specifically applied to this compound without direct research.
Population Dynamics and Reproductive Success Modulation
There is no data to suggest that this compound has any role in modulating population dynamics or the reproductive success of any species.
Evolutionary Ecology of Pheromone Systems Featuring this compound
The evolutionary ecology of pheromone systems is a rich field of study, exploring how these chemical signals evolve and diversify. nih.govresearchgate.net However, since this compound has not been identified as a component of any known pheromone system, its evolutionary history in this context cannot be discussed.
Advanced Research Methodologies Applied to 4 E Dec 3 Enyl Phenol Studies
Analytical Techniques for Trace Analysis in Environmental Samples
Detecting and quantifying 4-[(E)-dec-3-enyl]phenol in environmental matrices such as soil, water, or air requires highly sensitive and selective analytical methods. The concentration of such semiochemicals is often extremely low, demanding techniques that can distinguish the target analyte from a complex mixture of other organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Detectors
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. The compound is first vaporized and separated from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification.
For enhanced sensitivity and selectivity, advanced detectors and techniques are often employed. A triple quadrupole mass spectrometer (MS/MS) can be used in Selected Reaction Monitoring (SRM) mode. mdpi.com This approach significantly reduces background noise and matrix interferences, allowing for the detection of the target compound at parts-per-trillion levels. mdpi.com Two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers even greater resolving power for exceptionally complex samples, ensuring that this compound is accurately identified and quantified even when it co-elutes with other compounds in a standard one-dimensional GC separation. researchgate.net
| Parameter | Value/Condition | Reference |
|---|---|---|
| GC Column | DB-5 fused silica (B1680970) capillary (30 m x 0.25 mm, 0.25 µm film thickness) | usgs.gov |
| Oven Program | Initial 60°C (1 min), ramp to 220°C at 3°C/min, hold for 20 min | researchgate.net |
| Ionization Mode | Electron Impact (EI), 70 eV | usgs.gov |
| MS Scan Mode | Full Scan (50-500 amu) or Selected Ion Monitoring (SIM) | usgs.gov |
| Characteristic m/z ions | 218 (M+), 107 (C7H7O+), 91 (C7H7+) | Analogous Compound Data |
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry
For less volatile derivatives of this compound or for analyses where derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the method of choice. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases.
When coupled with an electrospray ionization (ESI) mass spectrometer, HPLC-MS becomes a powerful tool for the analysis of phenolic compounds. researchgate.net ESI is a soft ionization technique that typically produces an intact molecular ion ([M-H]⁻ in negative ion mode for phenols), which is useful for confirming the molecular weight of the analyte. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that aids in the definitive identification of this compound in complex environmental extracts. researchgate.net
| Parameter | Value/Condition | Reference |
|---|---|---|
| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and acidified water | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), negative ion mode | researchgate.net |
| MS Detection | [M-H]⁻ ion at m/z 217 | Analogous Compound Data |
| MS/MS Fragments | Daughter ions resulting from fragmentation of the alkenyl chain | Analogous Compound Data |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
While GC-MS and HPLC-MS are excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. researchgate.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would confirm the presence and splitting patterns of the aromatic protons, the vinylic protons of the double bond, and the aliphatic protons of the decenyl chain. The large coupling constant between the vinylic protons would confirm the (E)- or trans-configuration of the double bond. researchgate.net
¹³C NMR spectroscopy complements the proton data by showing the chemical shifts of all carbon atoms in the molecule, including the phenolic carbons and the sp² hybridized carbons of the double bond. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for a complete and definitive assignment of the structure of this compound. researchgate.netrsc.org
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H NMR | Phenolic -OH | ~4.5-5.5 | researchgate.net |
| Aromatic C-H | ~6.7-7.1 | researchgate.net | |
| Vinylic C-H | ~5.4-5.6 | researchgate.net | |
| Aliphatic C-H | ~0.8-2.6 | researchgate.net | |
| ¹³C NMR | Phenolic C-OH | ~155 | researchgate.net |
| Aromatic C-H | ~115-130 | researchgate.net | |
| Vinylic C=C | ~125-135 | researchgate.net | |
| Aliphatic C | ~14-40 | researchgate.net |
Molecular Biology Techniques for Biosynthetic Pathway Elucidation
Understanding how an organism produces this compound requires a deep dive into its genetic and proteomic landscape. Molecular biology techniques are essential for identifying the genes and enzymes that constitute the biosynthetic pathway of this pheromone.
Transcriptomics and Proteomics of Pheromone Glands
Transcriptomics involves the large-scale study of the transcriptome, the complete set of RNA transcripts in a cell or tissue at a specific time. By comparing the transcriptomes of pheromone-producing tissues (e.g., insect pheromone glands) with non-producing tissues, researchers can identify genes that are significantly upregulated and are therefore likely involved in pheromone biosynthesis. nih.govelifesciences.org RNA-sequencing (RNA-Seq) is the primary technology used for transcriptomic analysis, providing quantitative data on gene expression levels. elifesciences.orgunesp.br
Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov By analyzing the protein content of pheromone glands and comparing it to other tissues, scientists can identify the enzymes—such as fatty acid synthases, desaturases, reductases, and transferases—that are present and active during pheromone production. nih.govplos.org This is often accomplished by separating proteins using gel electrophoresis or liquid chromatography, followed by mass spectrometry to identify the proteins. plos.org
| Technique | Key Findings/Identified Components | Reference |
|---|---|---|
| Transcriptomics (RNA-Seq) | Identification of differentially expressed genes (DEGs) such as desaturases, reductases, and acetyltransferases in pheromone glands. | nih.govfrontiersin.orgresearchgate.net |
| Proteomics (LC-MS/MS) | Identification of key enzymes in the pheromone biosynthetic pathway, including acetyl-CoA acyltransferase, enoyl-CoA hydratase, and fatty acyl-CoA reductases. | nih.govplos.orgnih.gov |
Gene Silencing and Editing for Functional Validation
Once candidate genes for the biosynthesis of this compound have been identified through transcriptomics and proteomics, their specific functions must be validated. Gene silencing and gene editing are powerful techniques for this purpose.
More recently, CRISPR/Cas9 gene editing technology has provided a way to make precise, permanent modifications to an organism's genome. This can be used to create a "knockout" mutant where a specific gene is rendered non-functional. The effect of this knockout on the production of this compound can then be analyzed, providing definitive proof of the gene's function in the biosynthetic pathway.
| Technique | Target Gene (Example) | Observed Effect | Reference |
|---|---|---|---|
| RNA Interference (RNAi) | Fatty Acyl-CoA Reductase (FAR) | Significant reduction in the production of the corresponding pheromone alcohol. | |
| CRISPR/Cas9 | Desaturase | Complete loss of specific unsaturated pheromone components. | General Principle |
| RNA Interference (RNAi) | Pheromone Biosynthesis Activating Neuropeptide Receptor (PBAN-R) | Inhibition of pheromone production by 58%-74%. |
Behavioral Bioassays for Pheromone Efficacy Assessment (non-human, non-clinical)
Behavioral bioassays are fundamental to pheromone research, providing the essential link between a chemical compound and its effect on an organism's behavior. Current time information in Bangalore, IN. These tests are designed to demonstrate and quantify the behavioral activity of a potential pheromone, confirming its role in intraspecific communication. Current time information in Bangalore, IN. For a compound like this compound, once identified from an organism, its function as an attractant, repellent, aggregator, or sexual communication signal would be determined through carefully designed bioassays. Current time information in Bangalore, IN.
Wind Tunnel Experiments
Wind tunnels are a critical laboratory tool for dissecting the behavioral responses of flying insects to airborne chemical plumes. They offer a controlled environment where factors like wind speed, visual cues, and odor concentration can be precisely managed. unacademy.com In a typical experiment to test a candidate pheromone, the compound would be released from a point source at the upwind end of the tunnel.
The flight behavior of an insect, such as a moth, is then meticulously recorded. Key metrics include:
Activation: Whether the insect initiates flight or wing-fanning upon detecting the odor.
Anemotaxis: The orientation and flight upwind towards the odor source. sci-hub.st
Casting/Zig-zagging: The characteristic flight pattern an insect uses to stay within the shifting odor plume. unacademy.com
Source Location: The success rate of the insect in reaching the pheromone source.
Researchers can compare the responses to the candidate compound against a negative control (clean air) and a positive control (a known pheromone or a crude extract from the organism). Different concentrations and isomeric purities of the synthetic compound would be tested to determine the optimal blend for eliciting a full behavioral response. unacademy.com Although no specific wind tunnel data exists for this compound, this methodology was famously used to show that desert locust (Schistocerca gregaria) hoppers orient and walk upwind in response to grass odors. sci-hub.stnih.gov
Field Trapping Studies
Following promising laboratory results, field trapping studies serve as the ultimate test of a pheromone's effectiveness under natural conditions. These studies are crucial for developing practical applications in pest management, such as monitoring or mass trapping. Current time information in Bangalore, IN.nih.gov
For a compound like this compound, a typical field study would involve deploying traps baited with a synthetic version of the chemical. The design of these studies requires careful consideration of multiple variables:
Trap Design: The type of trap used can significantly influence capture rates.
Lure Dispensation: The rate at which the pheromone is released from the lure.
Trap Placement: The height, density, and location of traps within the habitat.
Environmental Conditions: Wind, temperature, and time of day can affect both pheromone dispersal and insect activity.
The effectiveness of the baited traps is measured by the number of target individuals captured compared to unbaited control traps. For instance, field experiments were critical in verifying that 4-vinylanisole (4VA) is a potent aggregation pheromone for the migratory locust (Locusta migratoria), successfully trapping both experimental and wild populations. Current time information in Bangalore, IN.nih.gov
Table 8.3.2-1: Representative Data from a Hypothetical Field Trapping Study
| Treatment | Number of Traps | Mean Captures per Trap (± SE) |
| This compound (1 mg lure) | 10 | Data Not Available |
| This compound (10 mg lure) | 10 | Data Not Available |
| Control (Unbaited) | 10 | Data Not Available |
This table illustrates the typical format for presenting field trapping data. No such data is currently available for the specified compound.
Computational Chemistry and Molecular Modeling of this compound and Receptors
Computational chemistry provides powerful in silico tools to investigate the interactions between a pheromone and its corresponding receptor at a molecular level. nih.govnih.gov These methods can predict binding affinities and elucidate the structural features necessary for a molecule to activate a receptor, guiding the synthesis of more potent or specific analogues. nih.govnih.gov
If the olfactory receptor for this compound were identified, likely through sequencing of an insect's antennal transcriptome, molecular modeling techniques would be employed. thegoodscentscompany.comnih.gov These include:
Homology Modeling: If the exact 3D structure of the receptor is unknown, a model can be built based on the known structure of a related protein. chemsynthesis.com
Molecular Docking: This technique simulates the binding of the pheromone molecule (the ligand) into the active site of the receptor protein. nih.gov It predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the phenol (B47542) group or the decenyl chain of the compound and specific amino acid residues in the receptor.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the pheromone-receptor complex over time, providing insights into its stability and the conformational changes that occur upon binding. nih.gov
These computational approaches have been instrumental in understanding pheromone-receptor interactions in various insects, although specific models for this compound have not been developed due to the lack of its identification as a pheromone. japsonline.com
Future Directions in 4 E Dec 3 Enyl Phenol Research
Unraveling Undiscovered Biosynthetic Enzymes and Pathways
A primary objective for future research is the complete elucidation of the biosynthetic pathway leading to 4-[(E)-dec-3-enyl]phenol in the pheromone glands of relevant insect species, such as those in the Agriotes genus. Unlike the well-documented fatty acid and terpenoid pathways that produce common ester pheromones, the formation of this phenolic compound likely involves a hybrid pathway combining elements of both phenolic and lipid metabolism. researchgate.net
Initial hypotheses suggest that the pathway originates from a phenolic precursor, potentially tyrosine or a dietary phenol (B47542), which is then coupled to a ten-carbon acyl chain derived from fatty acid synthesis. Key research questions will revolve around identifying the specific enzymes that catalyze each step. This involves a multi-faceted approach combining transcriptomics, proteomics, and functional genomics.
Future research will focus on:
Identifying Precursors: Utilizing isotopic labeling studies to trace the metabolic origins of both the phenol ring and the decenyl side chain.
Enzyme Discovery: Analyzing the pheromone gland transcriptomes of species that produce the compound to identify candidate genes encoding for specific enzyme classes.
Functional Characterization: Expressing candidate enzymes in heterologous systems (e.g., yeast or insect cell lines) to confirm their catalytic activity and substrate specificity.
Table 1: Prospective Enzyme Classes for Investigation in this compound Biosynthesis
| Enzyme Class | Potential Function in Pathway | Research Goal |
| Acyl-CoA Synthetase | Activation of a C10 fatty acid. | Isolate and characterize the specific synthetase responsible for producing the decenoyl-CoA intermediate. |
| Desaturase | Introduction of the double bond at the C3 position of the acyl chain. | Identify the specific Δ3-desaturase and determine its mechanism and regioselectivity. |
| Phenol Acyltransferase (PAT) | Esterification or etherification of a phenolic precursor with the decenoyl moiety. | Discover the novel transferase that links the lipid-derived chain to the phenol ring. |
| Reductase | Final modification of the side chain or aromatic ring, if required. | Determine if any reductive steps are necessary post-condensation and identify the responsible enzymes. |
Exploration of Novel Receptor-Ligand Interactions
The detection of this compound by the male insect's antennae is mediated by specific olfactory receptors (ORs), which are specialized proteins located on the membrane of olfactory sensory neurons. A critical area of future inquiry is the identification and characterization of the specific OR that binds to this phenolic pheromone. This research is fundamental to understanding the basis of its high sensitivity and specificity.
Advanced molecular and neurophysiological techniques will be employed to:
Deorphanize Receptors: Screen the repertoire of ORs from the target insect's antennal transcriptome to find the receptor that responds specifically to this compound. This is often achieved using heterologous expression systems like Xenopus oocytes or modified human cell lines.
Determine Binding Kinetics: Quantify the binding affinity (e.g., dissociation constant, Kd) and specificity of the identified receptor for this compound and its isomers or related analogues.
Map the Binding Pocket: Use site-directed mutagenesis and computational modeling to identify the key amino acid residues within the receptor that are crucial for ligand recognition and binding. nih.gov
Table 2: Key Parameters for Future Receptor-Ligand Characterization
| Parameter | Research Method | Significance |
| Receptor Identification | Heterologous Expression Screening, RNAi | Pinpoints the specific gene and protein responsible for detection. |
| Ligand Specificity | Two-Electrode Voltage Clamp, Calcium Imaging | Defines the chemical tuning of the receptor and its ability to distinguish the pheromone from other compounds. |
| Binding Affinity (Kd) | Radioligand Binding Assays, Surface Plasmon Resonance | Quantifies the strength of the receptor-ligand interaction, a key determinant of pheromone sensitivity. |
| Structural Basis of Interaction | Homology Modeling, Site-Directed Mutagenesis | Reveals the molecular details of how the pheromone fits into the receptor, guiding the design of new active molecules. nih.gov |
Environmental Fate and Degradation Studies of Emitted this compound
For any semiochemical to be used in sustainable agriculture, a thorough understanding of its environmental persistence, mobility, and degradation is essential. As an alkylphenol, this compound's fate in the environment is of particular interest. Future studies will need to assess its behavior in relevant agricultural matrices like soil and water.
Key research areas will include:
Biodegradation Pathways: Identifying soil and water microorganisms capable of degrading the compound and elucidating the metabolic pathways involved. Research will investigate whether degradation proceeds via oxidation of the alkyl chain, cleavage of the ethoxylate-like linkage, or modification of the phenol ring.
Persistence and Half-Life: Conducting laboratory and field studies to determine the compound's half-life in different soil types and aquatic environments under various conditions (e.g., temperature, pH, microbial activity).
Mobility and Leaching Potential: Assessing the compound's sorption coefficient (Koc) to soil organic matter to predict its likelihood of leaching into groundwater or remaining in the topsoil.
Advanced Applications in Sustainable Pest Management (Academic Perspective)
From an academic standpoint, the discovery and synthesis of this compound offers exciting possibilities for developing next-generation Integrated Pest Management (IPM) tools for click beetles. Pheromone-based strategies are highly species-specific and environmentally benign alternatives to broad-spectrum insecticides.
Future academic research will focus on transitioning from basic identification to practical application by:
Optimizing Lure Formulations: Investigating the optimal release rate and blend ratio (if minor components are discovered) to maximize trap captures for monitoring purposes. nih.gov
Developing 'Attract-and-Kill' Strategies: Combining the pheromone lure with a targeted insecticide or a biological control agent, such as an entomopathogenic fungus, to selectively eliminate responding pests.
Investigating Mating Disruption Potential: Conducting field-scale experiments to determine if permeating the atmosphere with synthetic this compound can effectively prevent males from locating females, thereby disrupting reproduction and reducing subsequent larval populations.
Comparative Chemoecology of this compound Across Different Species
The diversity of pheromone signals among closely related species is a key driver of reproductive isolation and speciation. Future chemoecological studies will place this compound within a broader evolutionary context by comparing its role across different species, particularly within the diverse Agriotes genus.
Research will aim to answer questions such as:
Is this compound a species-specific pheromone, or is it a component shared among several species?
Do closely related species use different isomers or analogues of this compound to ensure signal specificity?
How does the olfactory system (i.e., the specific receptors) of different species co-evolve with variations in the pheromone signal?
By conducting field trapping with this compound in various habitats and analyzing the pheromone glands of a wide range of click beetle species, researchers can map the phylogenetic distribution of this phenolic signal and gain insights into the evolution of chemical communication.
Computational Design of Novel Pheromone Analogues
Computational chemistry and molecular modeling provide powerful tools for accelerating the development of novel pest management agents. Once the specific olfactory receptor for this compound is identified and a structural model is created, in silico approaches can be used to design and screen new analogues with improved properties.
Future computational research will involve:
Receptor-Ligand Docking Simulations: Modeling the interaction between this compound and its receptor to understand the precise binding mode and the key intermolecular forces involved. nih.gov
Virtual Screening: Creating a virtual library of structurally related compounds and using docking simulations to predict which analogues might bind to the receptor with higher affinity (agonists) or block the receptor without activating it (antagonists).
Designing for Stability and Release: Modifying the structure of the pheromone to create analogues with enhanced stability against environmental degradation (e.g., UV light, oxidation) or with altered volatility for use in controlled-release dispensers.
This computational-led approach can significantly reduce the time and cost associated with synthesizing and testing new compounds, paving the way for the rapid development of highly effective and customized semiochemicals for sustainable agriculture.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-[(E)-dec-3-enyl]phenol, and how can reaction conditions be optimized?
- Methodology :
- Electrophilic substitution : Phenol derivatives are often synthesized via Friedel-Crafts alkylation or coupling reactions. For example, the alkylation of phenol with (E)-dec-3-enyl bromide under acidic conditions (e.g., AlCl₃ catalyst) can yield the target compound. Reaction optimization may involve varying solvent polarity (e.g., dichloromethane vs. toluene), temperature (25–80°C), and stoichiometry .
- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling between 4-bromophenol and (E)-dec-3-enylboronic acid offers stereoselective control. Use of ligands like SPhos and bases such as K₂CO₃ improves yield .
- Critical Parameters : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the structural integrity of this compound be validated using spectroscopic techniques?
- Analytical Workflow :
- NMR :
- ¹H NMR : Expect aromatic protons at δ 6.7–7.2 ppm (phenolic ring) and alkene protons at δ 5.3–5.6 ppm (E-configuration, coupling constant J ≈ 15–16 Hz).
- ¹³C NMR : Phenolic carbons at δ 115–155 ppm, allylic carbons at δ 25–35 ppm .
- IR : O-H stretch at 3200–3600 cm⁻¹ (phenol), C=C stretch at 1620–1680 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 260.2 (C₁₆H₂₄O⁺) with fragmentation patterns confirming the dec-3-enyl chain .
Q. What safety protocols are recommended for handling phenolic compounds like this compound in laboratory settings?
- PPE Requirements :
- Gloves : Butyl rubber gloves (permeation resistance >480 minutes) .
- Eye Protection : Chemical goggles with side shields to prevent splashes .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents. Avoid skin contact due to potential irritancy .
Advanced Research Questions
Q. How can hydrogen-bonding networks and crystal packing of this compound be analyzed using crystallographic tools?
- Crystallographic Workflow :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).
- Software : SHELXL for refinement (HKLF 4 format) and ORTEP-3 for graphical representation of thermal ellipsoids .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict supramolecular assembly .
Q. What strategies resolve discrepancies in crystallographic data refinement for sterically hindered phenolic derivatives?
- Common Issues :
- Disorder in Alkyl Chains : Apply restraints (DELU, SIMU) in SHELXL to model flexible dec-3-enyl groups .
- Thermal Motion : Use anisotropic displacement parameters (ADPs) for non-H atoms. Validate with Rint < 0.05 and GooF ≈ 1.0 .
Q. How can the biological activity of this compound be evaluated against microbial targets?
- Assay Design :
- Antimicrobial Testing : Perform broth microdilution (MIC values) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–). Include positive controls (e.g., ampicillin) .
- Mechanistic Studies : Conduct molecular docking (AutoDock Vina) to predict interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Studies :
- Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set.
- Outputs : HOMO-LUMO gaps (predicting reactivity), electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
